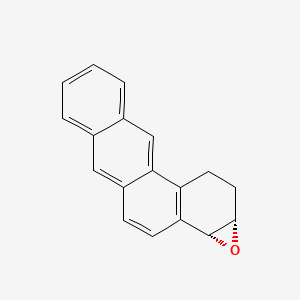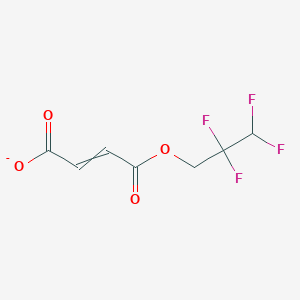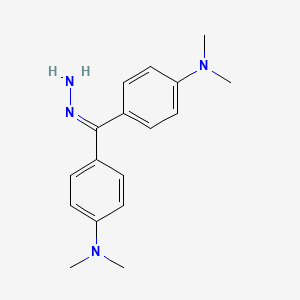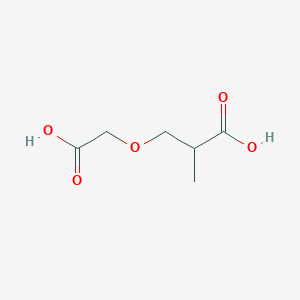
3-(Carboxymethoxy)-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Carboxymethoxy)-2-methylpropanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a carboxyl group (-COOH) attached to a methoxy group (-OCH3) and a methyl group (-CH3) on a propanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Carboxymethoxy)-2-methylpropanoic acid can be achieved through several methods:
Oxidation of Primary Alcohols and Aldehydes: Primary alcohols and aldehydes can be oxidized to form carboxylic acids.
Hydrolysis of Nitriles: Nitriles can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Carboxylation of Grignard Reagents: Grignard reagents can react with carbon dioxide (CO2) to form carboxylic acids.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes or hydrolysis of nitriles. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Carboxymethoxy)-2-methylpropanoic acid undergoes various chemical reactions, including:
Substitution: The methoxy group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Nucleophiles: Hydroxide ions (OH-), amines (NH2-)
Major Products Formed
Oxidation: Carbon dioxide (CO2) and water (H2O)
Reduction: 3-(Methoxymethyl)-2-methylpropan-1-ol
Substitution: Various derivatives depending on the nucleophile used
Applications De Recherche Scientifique
3-(Carboxymethoxy)-2-methylpropanoic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(Carboxymethoxy)-2-methylpropanoic acid involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Carboxymethoxy)-2-naphthoic acid: Similar in structure but with a naphthalene ring instead of a propanoic acid backbone.
1,3,5-Tris(carboxymethoxy)benzene acid: Contains three carboxymethoxy groups attached to a benzene ring.
Uniqueness
3-(Carboxymethoxy)-2-methylpropanoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of a carboxyl group, methoxy group, and methyl group on a propanoic acid backbone makes it versatile for various applications in synthesis and research.
Propriétés
Numéro CAS |
64756-82-7 |
|---|---|
Formule moléculaire |
C6H10O5 |
Poids moléculaire |
162.14 g/mol |
Nom IUPAC |
3-(carboxymethoxy)-2-methylpropanoic acid |
InChI |
InChI=1S/C6H10O5/c1-4(6(9)10)2-11-3-5(7)8/h4H,2-3H2,1H3,(H,7,8)(H,9,10) |
Clé InChI |
GVSSORKYKWWQBB-UHFFFAOYSA-N |
SMILES canonique |
CC(COCC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



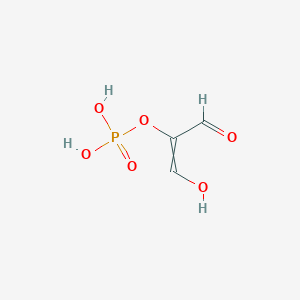
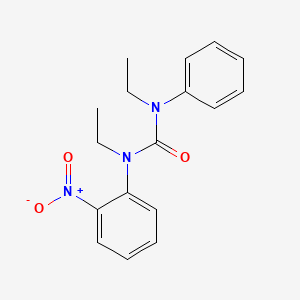
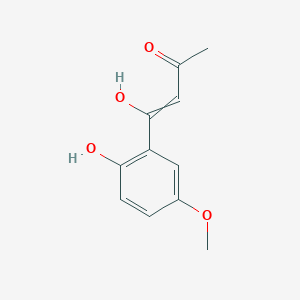
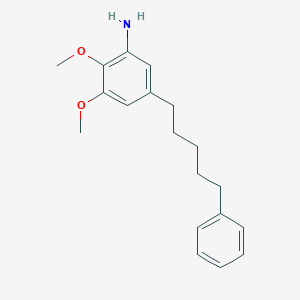
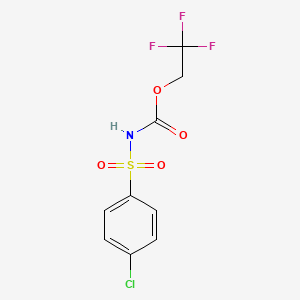

![2-{2-[4-(Bromomethyl)phenyl]ethenyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B14491776.png)

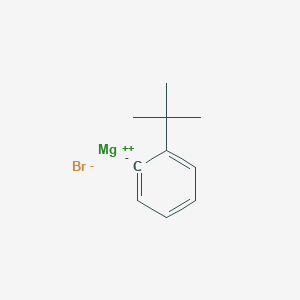
![N-{3-[4-(Benzyloxy)phenyl]-3-hydroxy-3-phenylpropyl}benzamide](/img/structure/B14491782.png)
